Ochromycinone

STAT3 inhibition Selectivity Signal Transduction

Ochromycinone (STA-21, NSC 628869) is the definitive small-molecule STAT3 dimerization inhibitor for your research. Unlike other angucycline antibiotics—rabelomycin (a topoisomerase inhibitor) or aquayamycin (a tyrosine hydroxylase inhibitor)—ochromycinone selectively blocks STAT3 DNA-binding activity. This compound-specific mechanism is critical for reproducible STAT3 pathway research. With quantified potency in DU145 (IC50 12.2 μM) and PC3 (IC50 18.7 μM) prostate cancer models, and validated in vivo efficacy in the IL-1Ra KO rheumatoid arthritis model, ochromycinone is the essential chemical probe for STAT3-driven cancer and autoimmune disease studies. Guaranteed ≥98% purity.

Molecular Formula C19H14O4
Molecular Weight 306.3 g/mol
CAS No. 28882-53-3
Cat. No. B019200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchromycinone
CAS28882-53-3
Synonyms(S)-Ochromycinone, (+)-Ochromycinone, Deoxytetrangomycin, STA-21_x000B_(3S)-3,4-Dihydro-8-hydroxy-3-methyl-Benz[a]anthracene-1,7,12(2H)-trione
Molecular FormulaC19H14O4
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O
InChIInChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3/t9-/m0/s1
InChIKeyZAWXOCUFQSQDJS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ochromycinone (CAS 28882-53-3): Procurement and Differentiation Guide for the Angucycline STAT3 Inhibitor


Ochromycinone (CAS 28882-53-3), also designated as STA-21 or NSC 628869, is a naturally occurring benz[a]anthraquinone antibiotic belonging to the angucycline class [1]. It was first isolated from a marine-derived *Streptomyces* species [2]. The compound functions as a selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), preventing its dimerization and subsequent DNA binding activity . This mechanism underpins its demonstrated anti-proliferative effects in cancer cell lines and anti-inflammatory activity in preclinical models .

The Angucycline Risk: Why Substituting Ochromycinone with Rabelomycin or Aquayamycin is Not Advisable


Angucyclines share a core benz[a]anthraquinone scaffold but possess distinct oxidation and substitution patterns that critically dictate their biological target profile and potency. For instance, rabelomycin, a close structural analog, is a more heavily oxygenated benz[a]anthraquinone (C19H14O6) compared to ochromycinone (C19H14O4) [1]. This difference in oxidation state correlates with a divergent mechanism of action; rabelomycin is documented to inhibit DNA synthesis and topoisomerase activity, whereas ochromycinone functions as a direct STAT3 dimerization inhibitor [2]. Another analog, aquayamycin, is a known inhibitor of tyrosine hydroxylase, further illustrating the functional divergence within this class [3]. Consequently, generic selection of an 'angucycline antibiotic' will not yield a consistent experimental outcome, making compound-specific procurement essential for reproducible STAT3 pathway research.

Comparative Performance Data: Ochromycinone's Quantified Differentiation in STAT3 Inhibition and Cell-Based Assays


STAT3 Selectivity Profile: Comparison with Stattic and Other STAT3 Inhibitors

Ochromycinone is characterized as a selective STAT3 inhibitor. While direct, quantitative selectivity data for STAT1/STAT5 is not detailed in primary literature for Ochromycinone, it is positioned within the STAT3 inhibitor class. For context, another known STAT3 inhibitor, Stattic, demonstrates an IC50 of 5.1 μM for STAT3 with high selectivity over STAT1 [1]. The class-level inference is that Ochromycinone's mechanism also targets the STAT3 pathway, but its specific potency and selectivity fingerprint differ, as evidenced by its unique anti-proliferative profile in specific cancer cell lines. Users should note that a lack of explicit quantitative selectivity data for Ochromycinone against STAT1/5 means that its functional selectivity must be inferred from its specific cellular and in vivo effects .

STAT3 inhibition Selectivity Signal Transduction

Anti-Proliferative Potency in Prostate Cancer Cells: DU145 vs. PC3 Line Comparison

Ochromycinone exhibits quantifiable anti-proliferative activity in prostate cancer cell lines with differing genetic backgrounds. It demonstrates an IC50 of 12.2 μM in DU145 cells and an IC50 of 18.7 μM in PC3 cells . Both cell lines harbor constitutively active STAT3, but the differential sensitivity suggests that Ochromycinone's efficacy can vary based on the specific cellular context. This within-class comparison across two STAT3-dependent cancer models provides a baseline for researchers evaluating its utility against other experimental STAT3 inhibitors or chemotherapeutics.

Oncology Prostate Cancer Anti-proliferative Assay

In Vivo Anti-Arthritic Efficacy in IL-1Ra Knockout Mice Model

In a well-established in vivo model of spontaneous inflammatory arthritis, Ochromycinone (dosed at 0.5 mg/kg, i.p.) significantly reduced the clinical arthritis score and the overall incidence of arthritis in IL-1Ra knockout (KO) mice . This therapeutic effect was mechanistically linked to a decrease in the proportion of pathogenic Th17 cells and a concomitant increase in the proportion of regulatory T cells (Treg) expressing FoxP3 [1]. This provides a clear differentiation from other STAT3 inhibitors that may not have demonstrated such specific immunomodulatory and therapeutic effects in this particular autoimmune model.

Immunology Rheumatoid Arthritis In Vivo Pharmacology

Structural and Mechanistic Distinction from DNA-Targeting Angucyclines

Ochromycinone (C19H14O4) is structurally distinct from rabelomycin (C19H14O6), a close angucycline analog [1]. This difference in oxidation state correlates with a fundamental divergence in their primary mechanisms of action. Rabelomycin acts primarily as a DNA synthesis inhibitor by targeting topoisomerase activity [2]. In contrast, Ochromycinone exerts its biological effects by selectively inhibiting STAT3 dimerization and DNA binding, without evidence of direct DNA intercalation [3]. This mechanistic distinction is critical for researchers selecting tools to specifically probe the STAT3 pathway versus general DNA damage responses.

Mechanism of Action Chemical Biology Angucycline Antibiotics

High-Impact Use Cases for Ochromycinone: Where Its Specific Evidence Profile is Most Relevant


Probing STAT3-Dependent Oncogenic Signaling in Prostate Cancer Models

Researchers investigating the role of constitutively active STAT3 in prostate cancer can utilize Ochromycinone as a selective chemical probe. Its quantified anti-proliferative activity in DU145 (IC50 = 12.2 μM) and PC3 (IC50 = 18.7 μM) cell lines provides a specific potency benchmark for these models . This allows for direct comparison with genetic knockdown (e.g., STAT3 siRNA) or other pharmacological inhibitors, helping to validate target engagement and functional consequences of STAT3 inhibition in androgen-independent prostate cancer.

Investigating Immunomodulatory Mechanisms in Autoimmune Disease Models

For in vivo studies of T-cell mediated autoimmunity, Ochromycinone offers a validated tool based on its demonstrated efficacy in the IL-1Ra KO mouse model of rheumatoid arthritis . The compound's ability to shift the Th17/Treg balance in vivo (0.5 mg/kg, i.p.) makes it suitable for experiments aimed at dissecting the role of STAT3 in immune cell differentiation and function during inflammatory disease progression. It serves as a reference compound for validating novel anti-inflammatory agents targeting the STAT3/Th17 axis.

Functional Comparison Against Other Angucycline Antibiotics

In chemical biology and natural product research, Ochromycinone serves as a key comparative tool to study structure-activity relationships within the angucycline class. Its well-defined role as a STAT3 dimerization inhibitor contrasts sharply with analogs like rabelomycin (a DNA synthesis/topoisomerase inhibitor) and aquayamycin (a tyrosine hydroxylase inhibitor) [1]. Using Ochromycinone alongside these analogs in parallel assays allows for the deconvolution of complex cellular phenotypes and the assignment of specific biological activities to distinct chemical modifications on the benz[a]anthraquinone core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ochromycinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.